molecular formula C18H18N2O4 B5402988 N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide

Cat. No. B5402988
M. Wt: 326.3 g/mol
InChI Key: VNVSNSFJQHHSHD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist and has been shown to have a wide range of effects on the central nervous system.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide acts as a selective dopamine D2 receptor agonist and has been shown to increase dopamine release in the brain. This increased dopamine release is thought to be responsible for the neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide on dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a wide range of effects on the central nervous system, including increased locomotor activity, improved cognitive function, and decreased anxiety and depression-like behaviors. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is a relatively new compound and has not been extensively studied in clinical trials. However, preclinical studies have shown promising results and suggest that N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide may have potential therapeutic applications in the treatment of various neurological disorders. One limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide. Future studies should focus on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, the development of more efficient synthesis methods and the optimization of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide's pharmacological properties may lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide involves the reaction of 3-(propionylamino)benzoic acid with 1,3-benzodioxole in the presence of a catalyst. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. N-(1,3-benzodioxol-5-ylmethyl)-3-(propionylamino)benzamide has been shown to have a neuroprotective effect on dopaminergic neurons and has been suggested as a potential alternative to current treatments for Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)20-14-5-3-4-13(9-14)18(22)19-10-12-6-7-15-16(8-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSNSFJQHHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide

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